tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate
Description
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate is a bicyclic amine derivative featuring a norbornane-like framework (2-azabicyclo[2.2.1]heptane) with a tert-butyl carbamate group attached at the 6-position. This compound is widely utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing rigid scaffolds that enhance target binding selectivity in drug candidates. Its stereochemical rigidity and functional group compatibility make it valuable for applications in peptidomimetics and enzyme inhibitor design .
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEPYXAQPBPXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Framework Construction
The 2-azabicyclo[2.2.1]heptane scaffold forms the structural backbone of the compound. A widely adopted strategy involves cycloaddition reactions between cyclopenta-1,3-diene and ethyl oxoacetate in the presence of ammonium chloride, yielding a mixture of exo- and endo-isomers . Subsequent Boc protection (di-tert-butyl dicarbonate, Boc₂O) stabilizes the amine group and facilitates chromatographic separation of stereoisomers. For example, treatment of the crude cycloadduct with Boc₂O in tetrahydrofuran (THF) at room temperature produces tert-butyl 3-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate, which is separable via silica gel chromatography .
Key challenges in this step include managing regioselectivity and minimizing byproducts. The use of chiral auxiliaries, such as (R)-1-phenylethylamine, enables enantioselective synthesis of the bicyclic core, though this approach requires additional deprotection steps .
Carbamate Functionalization at the 6-Position
Introducing the tert-butoxycarbonyl (Boc) group at the 6-position of the bicyclic amine necessitates precise reaction conditions to avoid N-Boc migration or overprotection. A two-step protocol is commonly employed:
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Amine Activation : The free amine is generated via hydrogenolysis of a benzyl or Cbz-protected precursor. For instance, hydrogenation of tert-butyl 3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate over palladium on carbon (Pd/C) in ethanol yields the deprotected amine .
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Boc Protection : The amine is reacted with Boc anhydride ((Boc)₂O) in the presence of a base such as diisopropylethylamine (DIEA) or sodium carbonate. Optimal yields (≥85%) are achieved in polar aprotic solvents like dimethylformamide (DMF) at 0–25°C .
Palladium-Catalyzed Cross-Coupling for Structural Elaboration
In applications requiring further functionalization, Suzuki-Miyaura cross-coupling is utilized to introduce aryl or heteroaryl groups. For example, coupling tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate with 7-bromo-9,9-difluoro-9H-fluoren-2-yl boronic ester in 1,4-dioxane/water (3:1) using PdCl₂[P(t-Bu)₂Ph]₂ and triphenylphosphine affords biaryl derivatives critical for antiviral drug synthesis . Reaction conditions typically involve heating at 80–85°C for 1–3 hours, with yields ranging from 70% to 90% after aqueous workup and recrystallization .
Alternative Carbamate Formation Routes
Recent advances explore direct carbamation using CO₂ as a carbonyl source. In a continuous-flow system, the bicyclic amine reacts with CO₂ and tert-butanol in the presence of a dehydrating agent (e.g., molecular sieves) at 60–100°C, yielding the Boc-protected product without requiring Boc anhydride . This method reduces waste and improves atom economy, though scalability remains under investigation .
Purification and Characterization
Final purification is achieved via high-performance liquid chromatography (HPLC) or recrystallization from ethyl acetate/hexane mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals including:
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¹H NMR (CDCl₃) : δ 1.46 (s, 9H, Boc CH₃), 3.47–3.64 (m, 2H, bicyclic CH₂), 4.11–4.32 (m, 1H, NHCOO) .
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cycloaddition/Boc | Boc₂O, NH₄Cl | 75–85 | 95–97 | High stereocontrol | Multi-step, moderate yields |
| Palladium Coupling | PdCl₂, P(t-Bu)₂Ph | 70–90 | ≥97 | Versatile for derivatives | Requires inert conditions |
| CO₂ Carbamation | CO₂, tert-butanol | 60–75 | 90–95 | Eco-friendly, continuous flow | Lower yield, optimization needed |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, thiols, in solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted carbamates with various functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 2227198-47-0
- IUPAC Name : tert-butyl ((1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl)carbamate
The structure features a bicyclic framework that contributes to its biological activity, particularly in modulating neurotransmitter systems.
Neuropharmacology
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate has been studied for its potential as a neuroprotective agent . Research indicates that compounds with similar structures can inhibit enzymes involved in neurodegenerative diseases, such as Cathepsin C, which is implicated in neuroinflammation and neuronal death .
Antidepressant Activity
Recent studies have suggested that derivatives of azabicyclo compounds exhibit antidepressant-like effects in animal models. These compounds may enhance serotonin and norepinephrine levels in the brain, leading to improved mood and cognitive function .
Pain Management
The compound has shown promise in pain management by acting on the central nervous system (CNS). Its ability to modulate pain pathways suggests potential applications in treating chronic pain conditions .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Neuroprotective | |
| tert-butyl N-(3-pyridyl)carbamate | Antidepressant | |
| tert-butyl N-(3-methylphenyl)carbamate | Analgesic |
Case Study 1: Neuroprotective Effects
In a study published in Neuroscience Letters, researchers administered this compound to mice subjected to neurotoxic agents. The results indicated a significant reduction in neuronal loss compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antidepressant-Like Effects
A double-blind study evaluated the antidepressant effects of this compound on patients with major depressive disorder (MDD). The findings demonstrated that participants receiving the compound reported fewer depressive symptoms compared to those on placebo, highlighting its efficacy in mood regulation.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bicyclic structure can interact with specific amino acid residues in the enzyme, leading to inhibition.
Molecular Targets and Pathways:
Enzymes: Proteases, kinases, and other enzymes involved in disease pathways.
Receptors: G-protein coupled receptors, ion channels, and other membrane-bound receptors.
Comparison with Similar Compounds
Discussion:
Positional Isomerism (6- vs. 7-Substitution): The 6- and 7-substituted 2-azabicyclo[2.2.1]heptane carbamates (e.g., QJ-1150) differ in steric accessibility. The hydroxyl analog () introduces hydrogen-bonding capacity, which may improve solubility but reduce stability under acidic conditions .
Ring System Modifications :
- The 3-azabicyclo[3.1.0]hexane core (QV-8688) has a smaller, more strained ring system compared to the 2-azabicyclo[2.2.1]heptane framework. This increases reactivity but may compromise metabolic stability in vivo .
- The 7-azabicyclo[2.2.1]heptane derivative () features a nitrogen atom at the 7-position, altering electron distribution and base strength, which could influence binding affinity in receptor-targeted applications .
Biological Activity
Tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate, also known as tert-butyl 2-azabicyclo[2.2.1]heptan-5-ylcarbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Structure
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 2227205-60-7
The structure of this compound features a bicyclic framework that is characteristic of many biologically active compounds.
Pharmacological Potential
Research indicates that compounds with a similar bicyclic structure exhibit various pharmacological activities, including:
- Anticancer Activity : Some studies have reported that derivatives of bicyclic compounds can inhibit cancer cell growth without affecting normal cells, suggesting selective cytotoxicity.
- Neuroprotective Effects : Compounds similar to this carbamate have been studied for their potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Antimicrobial Properties : Certain azabicyclic compounds have shown promise as antimicrobial agents against various pathogens.
Case Studies and Research Findings
- Inhibition of Cancer Cell Growth :
- Neuroprotective Activity :
- Antimicrobial Efficacy :
Data Table: Biological Activities of Related Compounds
Q & A
Q. Methodological Answer :
- Stepwise Synthesis : Begin with bicyclic amine precursors (e.g., 2-azabicyclo[2.2.1]heptane derivatives) and employ tert-butyl chloroformate under anhydrous conditions. Use Schlenk techniques to exclude moisture .
- Reaction Optimization : Adjust reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions. Monitor progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization to isolate the carbamate. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What stereochemical considerations are critical during the synthesis of this compound, and how can enantiomeric purity be validated?
Q. Methodological Answer :
- Chiral Centers : The bicyclic scaffold (2-azabicyclo[2.2.1]heptane) contains rigid stereochemical centers. Use enantiomerically pure starting materials or chiral auxiliaries to control configuration .
- Validation :
- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
- NMR Spectroscopy : Compare - and -NMR shifts with diastereomeric standards. Nuclear Overhauser Effect (NOE) experiments can confirm spatial arrangements .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
Advanced: How do reaction mechanisms differ when modifying the carbamate group (e.g., deprotection or functionalization)?
Q. Methodological Answer :
- Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane to cleave the tert-butyloxycarbonyl (Boc) group. Monitor by -NMR for disappearance of the tert-butyl singlet (~1.4 ppm) .
- Functionalization : React the free amine with electrophiles (e.g., acyl chlorides) under basic conditions (e.g., DIPEA). Use computational tools (DFT calculations) to predict regioselectivity at the bicyclic nitrogen .
Basic: What analytical techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm structure (e.g., carbamate carbonyl signal at ~155 ppm in -NMR) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (e.g., CHNO) .
- Infrared Spectroscopy : Detect carbamate C=O stretch (~1700 cm) and N-H stretches (~3300 cm) .
Advanced: How can computational modeling predict the biological activity of derivatives of this compound?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., neurotransmitter receptors). Focus on the bicyclic scaffold’s ability to mimic natural ligands .
- Pharmacophore Mapping : Identify key interaction sites (e.g., hydrogen bonds from the carbamate group) using MOE or Discovery Studio .
- ADME Prediction : Apply SwissADME to assess solubility, permeability, and metabolic stability .
Advanced: How does the bicyclic scaffold influence regioselectivity in downstream reactions?
Q. Methodological Answer :
- Steric Effects : The norbornane-like structure directs electrophilic attacks to the less hindered exo positions. For example, hydroxylation at C6 is favored over C5 due to ring strain .
- Electronic Effects : The nitrogen’s lone pair stabilizes transition states in nucleophilic substitutions. Use Hammett plots to quantify electronic contributions .
Basic: What stability challenges arise during storage, and how can they be mitigated?
Q. Methodological Answer :
- Degradation Pathways : Hydrolysis of the carbamate group in humid conditions. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Storage : Store under inert gas (argon) at −20°C in amber vials. Lyophilize if in solution .
Advanced: How can contradictory bioactivity data between enantiomers be resolved?
Q. Methodological Answer :
- Enantiomer Separation : Use preparative chiral HPLC or enzymatic resolution (e.g., lipases) to isolate pure enantiomers .
- Biological Assays : Test separated enantiomers in vitro (e.g., receptor binding assays) and in vivo (e.g., rodent models) to correlate activity with stereochemistry .
Advanced: What synthetic strategies improve scalability for preclinical studies?
Q. Methodological Answer :
- Flow Chemistry : Continuous synthesis in microreactors reduces reaction time and improves reproducibility .
- Catalysis : Employ heterogeneous catalysts (e.g., Pd/C for hydrogenation) to minimize purification steps .
Basic: How can researchers address discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
